molecular formula C11H9Cl2N B8443869 2-(3,4-Dichlorophenyl)pent-4-enenitrile

2-(3,4-Dichlorophenyl)pent-4-enenitrile

Cat. No.: B8443869
M. Wt: 226.10 g/mol
InChI Key: MGBNNXFLAFERSO-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)pent-4-enenitrile is a useful research compound. Its molecular formula is C11H9Cl2N and its molecular weight is 226.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9Cl2N

Molecular Weight

226.10 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)pent-4-enenitrile

InChI

InChI=1S/C11H9Cl2N/c1-2-3-9(7-14)8-4-5-10(12)11(13)6-8/h2,4-6,9H,1,3H2

InChI Key

MGBNNXFLAFERSO-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C#N)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3,4-Dichlorophenylacetonitrile (80 g) was dissolved in anhydrous tetrahydrofuran (800 ml) under a nitrogen atmosphere, cooled to −70° C., and lithium di-isopropylamide (320 ml of a 1.5M solution in cyclohexane) added. The mixture was stirred at −70° C. for 30 minutes, allyl bromide (63 g) added over 15 minutes and the mixture stirred for a further 30 minutes. 2N Aqueous hydrochloric acid solution (600 ml) was then added and the mixture extracted twice with diethyl ether. The organic extracts were combined and the solvent removed under reduced pressure. The resulting residue was dissolved in dichloromethane, dried over anhydrous sodium sulphate and the solvent removed under reduced pressure to give a red mobile oil. This was chromatographed on silica gel eluting with 4:1, by volume, hexane:dichloromethane to give 4-cyano-4-(3,4-dichlorophenyl)but-1-ene (94.8 g) as an oil.
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80 g
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reactant
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800 mL
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0 (± 1) mol
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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63 g
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600 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3,4-dichlorophenylacetonitrile (800 g, 4.3 mol) in cyclohexane (16 L) at room temperature was carefully added aqueous sodium hydroxide solution (1600 g of sodium hydroxide in 8 L of water). This addition caused an elevation of the reaction temperature to 50°. Allyl bromide (572 g, 1.1 mol. equiv.) and tetra-n-butylammonium chloride hydrate (40 g, 0.03 mol. equiv.) were then added and the reaction stirred for one hour at 50° C. The aqueous phase was removed and the organic layer washed with water (10 L). The organic phase was filtered through silica gel (1 kg) under reduced pressure to give a yellow filtrate solution. The solvent was removed from the filtrate under reduced pressure to give the title compound as an oil (960 g) of 70% purity which was used without any further purification.
Quantity
800 g
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reactant
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8 L
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reactant
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572 g
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reactant
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40 g
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catalyst
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16 L
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solvent
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Synthesis routes and methods III

Procedure details

A solution of 3,4-dichlorophenyl acetonitrile (200 g, 1.075 mol) in dry tetrahydrofuran (400 ml) was added dropwise, over one hour to sodium hydride 60% w/w dispersion in oil (32.26 g, 1.075 mole) in dry tetrahydrofuran (400 ml) at 0° C. under nitrogen. After a further thirty minutes the solution was cooled to -20° C. and a solution of allyl bromide (92.9 ml, 1 mol equivalent) in tetrahydrofuran (200 ml) was added, the mixture allowed to warm to room temperature and stirred for fourteen hours. Saturated brine (600 ml) was added and the mixture extracted with dichloromethane (2×600 ml). The organic layers were combined, dried over magnesium sulphate, and the solvent removed under reduced pressure. The residue was chromatographed on silica gel, eluting with a solvent gradient of ethyl acetate/hexane to provide the title compound as an oil (71.3 g). TLC Rf=0.71 (silica, diethylether:hexane, 1:1 by volume). 1H-NMR (CDCl3): δ=2.6-2.75(m,2H), 3.85(t,1H), 5.1-5.25(m,2H), 5.7-5.9(m,1H), 7.2-7.25(m,1H), 7.5-7.55(m,2H) ppm.
Quantity
200 g
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
oil
Quantity
32.26 g
Type
reactant
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Quantity
400 mL
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solvent
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Quantity
400 mL
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solvent
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92.9 mL
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reactant
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Quantity
200 mL
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solvent
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Name
brine
Quantity
600 mL
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solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

3,4-Dichlorophenylacetonitrile (5 g, 26.87 mmol, 1 eq) in THF (50 mL) was cooled to −78° C. under Ar. LDA (2 M in THF, 16.1 mL, 32.2 mmol, 1.2 eq) was added and the reaction was warmed to 0° C. over 1 h. The reaction was re-cooled to −78° C. and allyl iodide (2.67 mL, 26.87 mmol, 1 eq) was added then the reaction was stirred at −78° C. for a further 2 h. The reaction was diluted with EtOAc (150 mL) and washed with aqueous HCl (1 M, 100 mL), saturated aqueous Na2S2O3 (100 mL) and saturated aqueous NaCl (100 mL). The organic extracts were dried over Na2SO4, filtered and concentrated by rotary evaporation to afford 2-(3,4-dichlorophenyl)-pent-4-ene-nitrile (6.3 g, ˜28 mmol) as a yellow oil.
Quantity
5 g
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reactant
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Quantity
50 mL
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solvent
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Quantity
16.1 mL
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reactant
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2.67 mL
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reactant
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Quantity
150 mL
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solvent
Reaction Step Four

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